2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(2-chloro-1,1,2-trifluoroethoxy)methyl]oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClF3O2/c6-4(7)5(8,9)11-2-3-1-10-3/h3-4H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYNUCCFVNRGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC(C(F)Cl)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane typically involves the reaction of 2-chloro-1,1,2-trifluoroethanol with an epoxide precursor under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or trifluoroethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Diols.
Substitution: Substituted oxiranes with various functional groups.
Scientific Research Applications
2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane is a chemical compound with the molecular formula and a molecular weight of approximately 190.55 g/mol. It features a unique oxirane structure, which is a three-membered cyclic ether, and a chloro-trifluoroethoxy group attached to a methyl group. The reactivity of this compound is mainly due to its oxirane ring, which can undergo ring-opening reactions under nucleophilic conditions, and the trifluoroethoxy group, which can participate in substitution reactions.
Scientific Research Applications
This compound has potential applications in chemistry, biology, medicine, and industry.
- Chemistry It is used as a reagent in organic synthesis to introduce trifluoroethoxy groups into molecules.
- Biology It is investigated for its potential biological activity and interactions with biomolecules.
- Medicine It is explored for its potential use in drug development because of its unique chemical properties. Fluorine atoms in the structure enhance lipophilicity and metabolic stability, making it a candidate for drug development. Fluorinated compounds can effectively interact with biological targets due to their ability to form strong hydrogen bonds and hydrophobic interactions.
- Industry It is utilized in the production of specialty chemicals and materials with specific properties.
Interaction studies involving this compound focus on its binding affinity with biological macromolecules such as proteins and enzymes. Preliminary studies suggest that compounds with similar structures often display significant interactions due to their ability to form stable complexes through non-covalent interactions like hydrogen bonding and van der Waals forces.
Mechanism of Action
The mechanism of action of 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane involves its interaction with molecular targets through its reactive oxirane ring and trifluoroethoxy group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on biomolecules, affecting their function and activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling.
Comparison with Similar Compounds
Structural and Substituent Comparisons
The target compound is compared to structurally related oxiranes with varying substituents (Table 1):
Key Observations :
- Electron-withdrawing effects : The trifluoro and chloro groups in the target compound likely confer greater electrophilicity to the epoxide ring compared to nitro- or fluoro-substituted analogs .
- Steric hindrance : The bulky 2-chloro-1,1,2-trifluoroethoxy group may reduce reaction rates in sterically constrained environments compared to smaller substituents like –CF₃ .
Physicochemical Properties
Critical properties are compared in Table 2:
Biological Activity
Overview
2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane, with the CAS number 122502-50-5, is an organic compound characterized by its oxirane ring and a trifluoroethoxy group. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis. The compound is primarily investigated for its reactivity and interactions with biological macromolecules, which may lead to significant therapeutic applications.
- Molecular Formula : CHClFO
- Molecular Weight : 190.55 g/mol
- Structure : Contains a three-membered cyclic ether (oxirane) and a chloro-trifluoroethoxy group.
The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This structure allows for nucleophilic attack and subsequent ring-opening reactions, leading to the formation of covalent bonds with nucleophilic sites on biomolecules. The trifluoroethoxy group enhances the electrophilicity of adjacent carbon atoms, potentially increasing interactions with proteins and enzymes involved in cellular signaling and oxidative stress pathways.
Case Study 1: Antiproliferative Effects
In studies involving related compounds, significant antiproliferative effects were observed against HeLa cells with IC values ranging from 226 µg/mL to 242.52 µg/mL. These findings suggest that similar mechanisms may be at play for this compound .
Case Study 2: Antibacterial Efficacy
Research on structurally analogous trifluoromethyl compounds has shown promising antibacterial activity against Staphylococcus aureus and E. coli, with minimum inhibitory concentration (MIC) values reported at 62.5 µg/mL for E. coli. Such studies underline the potential for developing new antibacterial agents from fluorinated compounds .
Comparative Analysis
The following table summarizes the biological activities observed in related compounds:
| Compound Name | Activity Type | Target Organism/Cell Line | IC/MIC (µg/mL) |
|---|---|---|---|
| Trifluoromethyl compound A | Antiproliferative | HeLa | 226 |
| Trifluoromethyl compound B | Antibacterial | E. coli | 62.5 |
| Trifluoromethyl compound C | Antiproliferative | A549 | 242.52 |
| This compound | Proposed Activity | - | - |
Q & A
Basic: What are the recommended synthetic routes for 2-[(2-Chloro-1,1,2-trifluoroethoxy)methyl]oxirane, and what experimental conditions optimize yield?
Answer:
The compound can be synthesized via nucleophilic substitution of epichlorohydrin derivatives. For example, reacting 2-chloro-1,1,2-trifluoroethanol with epichlorohydrin under basic conditions (e.g., NaOH or KOH) promotes nucleophilic attack on the oxirane ring. Key parameters include:
- Temperature : 50–70°C to balance reaction rate and side-product formation .
- Catalyst : Fluoroboric acid (HBF₄) enhances oxirane ring-opening efficiency in similar systems .
- Purification : Fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is recommended for isolating the product.
Basic: How can the oxirane oxygen content of this compound be quantified experimentally?
Answer:
The AOCS Cd 9-57 method is standard for oxirane oxygen determination. This involves:
Reaction with HBr : The oxirane ring reacts with excess hydrobromic acid.
Back-titration : Unreacted HBr is titrated with NaOH using a potentiometric endpoint.
Validation : Compare experimental values with theoretical oxirane oxygen content (calculated via stoichiometry and iodine values) to assess purity .
Advanced: What factors influence the regioselectivity of nucleophilic ring-opening reactions with this compound?
Answer:
Regioselectivity depends on:
- Electrophilicity of the oxirane carbons : Electron-withdrawing groups (e.g., -CF₃, -Cl) direct nucleophiles to the less substituted carbon. Computational studies (e.g., DFT) using correlation-consistent basis sets (e.g., cc-pVTZ) can predict charge distribution .
- Catalyst effects : Acidic conditions (e.g., H₂SO₄) protonate the oxirane oxygen, favoring SN2 mechanisms at the less hindered site .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing selectivity .
Advanced: How do contradictions in NMR data for oxirane derivatives arise, and how can they be resolved?
Answer:
Contradictions may stem from:
- Ring-opening artifacts : Traces of moisture or protic solvents (e.g., CD₃OD) can open the oxirane ring, altering NMR signals. Dry conditions and inert atmospheres are critical .
- Dynamic effects : Conformational flexibility in the -(trifluoroethoxy)methyl group may split signals. Variable-temperature NMR (e.g., 25°C to -40°C) can resolve this .
- Validation : Cross-check with IR (C-O-C stretch at ~850 cm⁻¹) and mass spectrometry (molecular ion at m/z 216) .
Basic: What are the stability considerations for storing this compound?
Answer:
- Moisture sensitivity : Store under argon in sealed, moisture-resistant containers (e.g., Schlenk flasks) .
- Thermal stability : Avoid temperatures >40°C to prevent polymerization. Stability tests via TGA/DSC (5°C/min ramp) confirm decomposition thresholds .
- Light exposure : UV/Vis studies indicate degradation under prolonged UV light; amber glass is recommended .
Advanced: How can computational methods predict the compound’s reactivity in crosslinking reactions?
Answer:
- Basis sets : Use correlation-consistent basis sets (e.g., cc-pVDZ for geometry optimization, cc-pVTZ for energy calculations) to model fluorine and chlorine interactions .
- Transition-state modeling : Gaussian simulations (e.g., M06-2X functional) predict activation barriers for reactions with amines or thiols .
- Solvent effects : Include implicit solvent models (e.g., PCM for DMF) to refine accuracy .
Advanced: What are the challenges in characterizing polymeric derivatives of this compound?
Answer:
- Crosslinking density : Use swelling experiments (solvent uptake) and DMA (glass transition temperature shifts) to quantify network formation .
- Side reactions : FTIR monitors unreacted oxirane groups (C-O-C peaks) and secondary hydroxyls (broad -OH stretch at ~3400 cm⁻¹) .
- Molecular weight distribution : SEC-MALS (size-exclusion chromatography with multi-angle light scattering) resolves polydispersity in oligomers .
Basic: What spectroscopic techniques are most effective for structural confirmation?
Answer:
- ¹H/¹³C NMR : Key signals include oxirane protons (δ 3.5–4.5 ppm) and CF₃ groups (δ 120–125 ppm in ¹⁹F NMR) .
- IR spectroscopy : Oxirane ring (C-O-C at ~850 cm⁻¹) and C-F stretches (1100–1250 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS confirms molecular ion ([M+H]⁺ at m/z 216.98) and fragmentation patterns .
Advanced: How does the compound’s mutagenicity profile compare to structurally similar epoxides?
Answer:
- Ames test : While 2,2,3-trifluoro-3-(trifluoromethyl)oxirane is non-mutagenic (ECHA data), chloro-substituted analogs may require testing with TA98 and TA100 strains ± metabolic activation .
- Structural alerts : The -(Cl) group may increase electrophilicity, but steric hindrance from -(CF₃) could reduce DNA adduct formation. Molecular docking studies (e.g., AutoDock Vina) assess DNA-binding potential .
Advanced: What strategies mitigate conflicting data in solvent-dependent reactivity studies?
Answer:
- Controlled experiments : Compare reaction outcomes in aprotic (e.g., THF) vs. protic (e.g., MeOH) solvents under identical conditions .
- Kinetic profiling : Use stopped-flow UV/Vis to track intermediate formation rates .
- Computational validation : MD simulations (e.g., GROMACS) model solvent-cage effects on transition states .
Basic: What safety protocols are critical when handling this compound?
Answer:
- Ventilation : Use fume hoods due to volatile oxirane release (flash point: -40°C) .
- PPE : Nitrile gloves, goggles, and flame-resistant lab coats .
- Spill management : Neutralize with sodium bicarbonate and adsorb with vermiculite .
Advanced: How do substituents (Cl vs. CF₃) affect the compound’s reactivity in ring-opening polymerization?
Answer:
- Electron-withdrawing effects : -CF₃ increases oxirane ring strain, accelerating initiation with Lewis acids (e.g., BF₃·OEt₂) .
- Steric effects : -Cl reduces steric hindrance, favoring nucleophilic attack. Compare kinetics via DSC (exotherm analysis) .
- Thermal stability : TGA shows -(CF₃) derivatives degrade at higher temperatures (~200°C vs. ~180°C for -Cl analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
